

Technical Guide: (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic Acid

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Compound of Interest

Compound Name: (4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

CAS No.: 1256358-57-2

Cat. No.: B597645

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Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid (CAS 1256358-57-2) is a specialized organoboron intermediate characterized by a diaryl ether backbone. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as the hydrophobic core for kinase inhibitors (e.g., c-Met, VEGFR targets) and agrochemical agents.

This guide details the physicochemical properties, manufacturing protocols, and catalytic applications of this compound, specifically focusing on its role as a nucleophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Physicochemical Properties

The compound consists of a phenylboronic acid moiety linked via an ether oxygen to a second phenyl ring substituted with chlorine and fluorine. The halogenation pattern (4-Cl, 2-F) on the distal ring is critical for metabolic stability, often blocking para-oxidation and modulating lipophilicity.

Property	Specification
CAS Number	1256358-57-2
IUPAC Name	[4-(4-chloro-2-fluorophenoxy)phenyl]boronic acid
Molecular Formula	C ₁₂ H ₉ BClFO ₃
Molecular Weight	266.46 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, MeOH, THF; sparingly soluble in water
SMILES	<chem>OB(O)c1ccc(Oc2ccc(Cl)cc2F)cc1</chem>
Melting Point	158–162 °C (Typical for diaryl ether boronic acids)

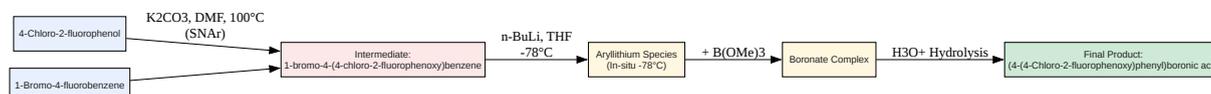
Synthesis & Manufacturing Logic

The synthesis of CAS 1256358-57-2 typically follows a convergent linear pathway. The critical step is the construction of the diaryl ether linkage prior to borylation, as the boronic acid group is sensitive to the harsh conditions required for ether formation (e.g., Ullmann condensation).

Synthetic Pathway

- Ether Formation (Precursor Synthesis): Nucleophilic aromatic substitution () or Ullmann coupling between 4-chloro-2-fluorophenol and 1-bromo-4-fluorobenzene.
- Borylation: Lithium-halogen exchange of the resulting aryl bromide followed by electrophilic trapping with a borate ester.

Reaction Workflow Visualization



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Caption: Convergent synthesis via SNAr ether formation followed by cryogenic lithiation-borylation.

Critical Process Parameters (CPPs)

- **Cryogenic Control:** The lithiation step requires strict temperature control ($<-70^\circ C$) to prevent "scrambling" of the halogens. The 4-Cl and 2-F substituents on the distal ring are relatively stable to $n-BuLi$ at this temperature, but higher temperatures can lead to benzyne formation or lithiation at the wrong position.
- **Quench Efficiency:** Rapid addition of Trimethyl borate or Triisopropyl borate is essential to capture the aryllithium species before degradation.

Handling, Stability & Analytics

Boroxine Equilibrium

Like most boronic acids, this compound exists in a reversible equilibrium with its trimeric anhydride (boroxine).

- **Observation:** NMR spectra in non-protic solvents (e.g.,) often show broadened peaks or multiple sets of signals due to partial dehydration.
- **Mitigation:** For analytical purity checks (NMR), add a drop of or to the NMR tube to shift the equilibrium entirely to the monomeric acid form.

Storage Protocol

- Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
- Risk: Prolonged exposure to moist air can lead to protodeboronation (loss of the boron group), yielding the parent diaryl ether.

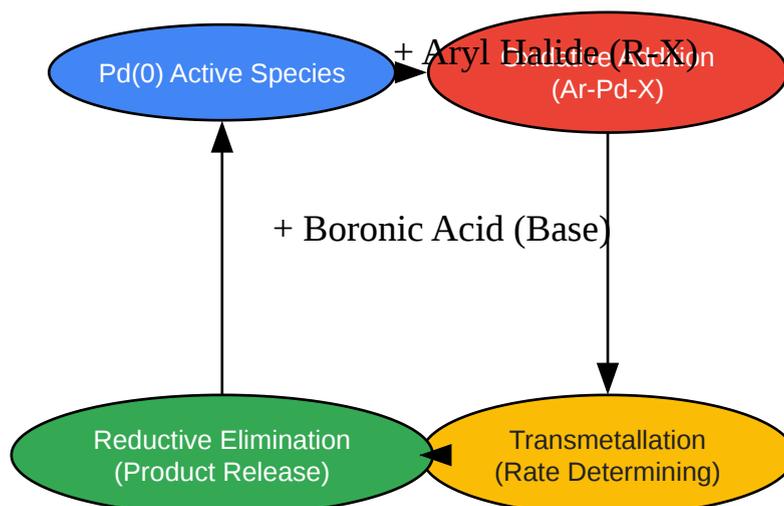
Applications: The Suzuki-Miyaura Coupling

The primary utility of CAS 1256358-57-2 is as a nucleophilic coupling partner to attach the 4-(4-chloro-2-fluorophenoxy)phenyl motif to heteroaromatic cores (pyridines, pyrimidines, quinolines).

Mechanistic Insight

The electron-donating nature of the ether oxygen (phenoxy group) increases the electron density on the phenyl ring attached to the boron. This facilitates the transmetalation step in the Suzuki cycle, generally making this compound more reactive than electron-deficient arylboronic acids.

Catalytic Cycle Visualization



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Caption: The Pd(0)/Pd(II) catalytic cycle. The electron-rich ether accelerates Transmetalation.

Experimental Protocol: Standard Cross-Coupling

Objective: Coupling **(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid** with a heteroaryl chloride (e.g., 4-chloropyridine).

Reagents:

- Boronic Acid (1.2 equiv)
- Aryl Halide (1.0 equiv)
- Catalyst:
(3-5 mol%)
- Base:
(2.0 M aq. solution, 3 equiv)
- Solvent: 1,4-Dioxane or DME.

Step-by-Step Methodology:

- Charge: In a reaction vial, combine the aryl halide (1.0 mmol) and boronic acid (1.2 mmol, 320 mg).
- Catalyst Addition: Add
(0.03 mmol).
- Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
- Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and
solution (1.5 mL).
- Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of halide + 222.6 - 35.5).
- Workup: Dilute with EtOAc, wash with water/brine. Dry organic phase over

- Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Note on Scavenging: If residual Palladium is a concern for biological testing, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) prior to concentration.

References

- Amerigo Scientific. **(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid** Product Page. Retrieved from
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Sources

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